6-Benzothiazolecarboxaldehyde

Descripción

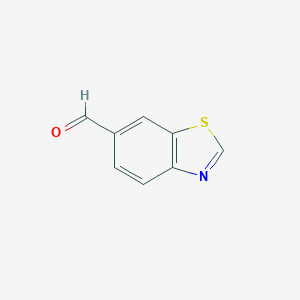

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3-benzothiazole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NOS/c10-4-6-1-2-7-8(3-6)11-5-9-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSFPLJXSHRMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40568033 | |

| Record name | 1,3-Benzothiazole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19989-67-4 | |

| Record name | 6-Benzothiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19989-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzothiazole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzothiazole-6-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 Benzothiazolecarboxaldehyde

Established Synthetic Routes to 6-Benzothiazolecarboxaldehyde

The synthesis of benzothiazole (B30560) derivatives, including this compound, has been a subject of extensive research. Traditional methods often involve the condensation of 2-aminothiophenol (B119425) with various reagents.

One of the most common and established methods for the formylation of the benzothiazole ring at the 6-position is the Vilsmeier-Haack reaction . This reaction utilizes phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group onto the aromatic ring. The reaction typically requires careful temperature control, often between 80–100°C, and precise stoichiometric ratios of the reactants to minimize the formation of by-products. Post-synthesis purification is crucial and is commonly achieved through column chromatography on silica (B1680970) gel.

Another established route involves the oxidation of a precursor molecule. For instance, 2-Amino-6-hydroxymethylbenzothiazole can be oxidized to 2-Aminobenzothiazole-6-carboxaldehyde using manganese (IV) oxide in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. prepchem.comprepchem.com

The following table summarizes these established synthetic routes:

| Starting Material(s) | Reagents | Product | Key Conditions |

| Benzothiazole | POCl₃, DMF | This compound | 80–100°C, Stoichiometric control |

| 2-Amino-6-hydroxymethylbenzothiazole | MnO₂ | 2-Aminobenzothiazole-6-carboxaldehyde | THF, Room temperature, 3 days prepchem.comprepchem.com |

| 2-Aminothiophenol, Formic Acid | Acidic conditions | Benzothiazole (intermediate) | Cyclization followed by formylation |

| 2-Aminothiophenol, Aldehydes/Ketones | - | Benzothiazole derivative (intermediate) | Cyclization followed by oxidation |

Novel Approaches in Benzothiazolecarboxaldehyde Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methodologies. This has led to the exploration of novel approaches such as microwave-assisted synthesis and the application of green chemistry principles.

Microwave-Assisted Synthesis Protocols for Benzothiazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. derpharmachemica.com For the synthesis of benzothiazole derivatives, microwave irradiation has been shown to be particularly effective.

A notable example is the rapid condensation of 2-aminothiophenol with aldehydes under CEM-focused microwave irradiation. proquest.com This method can significantly reduce reaction times, in some cases by a factor of 25, while increasing product yields by 12 to 20%. scielo.br Furthermore, microwave-assisted synthesis can often be performed under solvent-free conditions or in green solvents, enhancing the environmental friendliness of the process. proquest.comscielo.br Researchers have successfully synthesized various benzothiazole derivatives using this technique, highlighting its potential for the efficient production of compounds like this compound. derpharmachemica.comtandfonline.comias.ac.in

Green Chemistry Principles in Synthetic Design for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules. acs.org The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. pitt.edu

In the context of this compound synthesis, green chemistry approaches focus on several key areas:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or glycerol. proquest.com For instance, the microwave-assisted synthesis of benzothiazoles has been successfully carried out in glycerol, which is a renewable and non-toxic solvent. proquest.com

Catalysis: Employing catalytic reagents in place of stoichiometric ones to minimize waste. acs.org Various catalytic systems, including those based on palladium, have been explored for the synthesis of benzothiazole derivatives. ias.ac.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Reducing Derivatives: Minimizing or avoiding the use of protecting groups to reduce the number of synthetic steps and the amount of waste generated. acs.org

Recent advances have demonstrated the synthesis of benzothiazoles from 2-aminothiophenols and aldehydes promoted by visible light, which offers a transition-metal-free and additive-free approach. mdpi.com The use of ionic liquids as recyclable reaction media also represents a promising green alternative. pitt.edumdpi.com

Functional Group Interconversions of the Aldehyde Moiety in this compound

The aldehyde functional group in this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. ub.edumnstate.edulibretexts.org These interconversions are fundamental in modifying the properties and potential applications of the parent molecule. imperial.ac.uk

Key functional group interconversions include:

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid (benzothiazole-6-carboxylic acid) using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The formyl group can be reduced to a primary alcohol (benzothiazole-6-methanol) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Selective reduction of a nitrile to an aldehyde can be achieved using DIBAL-H. vanderbilt.edu

Nucleophilic Addition: The aldehyde can undergo nucleophilic addition reactions with various nucleophiles. For example, reaction with ammonia (B1221849) or amines can lead to the formation of imines or, after subsequent reduction, amines.

These transformations are summarized in the table below:

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Alcohol |

| Reductive Amination | Amine, Reducing Agent | Amine |

| Wittig Reaction | Phosphonium (B103445) Ylide | Alkene |

| Grignard Reaction | Grignard Reagent (R-MgX) | Secondary Alcohol |

Derivatization Reactions for Structural Modification and Functionalization

Derivatization reactions are crucial for modifying the structure of this compound to fine-tune its properties for specific applications. nih.gov These reactions target the aldehyde group to introduce new functionalities and create a library of related compounds.

Common derivatization reactions include the formation of Schiff bases, hydrazones, and oximes through condensation with primary amines, hydrazines, and hydroxylamine, respectively. These reactions are often straightforward and proceed with high yields. The resulting derivatives often exhibit interesting biological activities.

Silylation Strategies for Aldehyde Derivatives

Silylation is a common derivatization technique used to increase the volatility and thermal stability of compounds, particularly for analysis by gas chromatography (GC). numberanalytics.comsigmaaldrich.com It involves the replacement of an active hydrogen, such as in an alcohol, with a silyl (B83357) group. numberanalytics.com While the aldehyde group itself is not directly silylated, derivatives of this compound, such as the corresponding alcohol obtained from reduction, can be silylated.

Common silylating reagents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) numberanalytics.com

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) numberanalytics.com

Trimethylchlorosilane (TMCS) often used as a catalyst with BSTFA sigmaaldrich.com

The ease of silylation depends on the functional group, with alcohols being more readily silylated than amines. sigmaaldrich.com The reaction conditions, such as temperature and time, need to be optimized to ensure complete derivatization. sigmaaldrich.com

Esterification and Amidation of Related Carboxylic Acid or Amine Precursors

The synthesis of derivatives of this compound can be efficiently achieved through the transformation of its closely related precursors, namely 6-benzothiazolecarboxylic acid and 6-aminobenzothiazole (B108611). These precursors offer versatile handles for introducing ester and amide functionalities, which are pivotal in modulating the physicochemical and biological properties of the resulting compounds.

Esterification of 6-Benzothiazolecarboxylic Acid

The conversion of 6-benzothiazolecarboxylic acid to its corresponding esters is a fundamental transformation. Standard esterification methods, such as the Fischer and Steglich esterifications, are commonly employed.

The Fischer esterification involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in large excess, serving as both the reactant and the solvent. masterorganicchemistry.commasterorganicchemistry.com The reaction is typically conducted under reflux conditions. operachem.com The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. Subsequent dehydration yields the ester. youtube.comlibretexts.org

For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. commonorganicchemistry.comorganic-chemistry.org This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.gov The reaction proceeds at room temperature in aprotic solvents. wikipedia.org The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive acyl-pyridinium species, which is subsequently attacked by the alcohol to furnish the ester. organic-chemistry.org A key advantage of this method is the formation of a stable urea (B33335) byproduct (dicyclohexylurea, DCU) that is often insoluble and can be removed by filtration. wikipedia.org

Table 1: General Conditions for Esterification of Carboxylic Acids

| Method | Reagents & Catalysts | Solvent(s) | Temperature | Key Features |

| Fischer Esterification | Alcohol (excess), H₂SO₄ or HCl (catalytic) | Alcohol (serves as solvent) | Reflux | Equilibrium-driven; best for simple, non-acid sensitive substrates. masterorganicchemistry.commasterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC or EDC, DMAP (catalytic) | Dichloromethane (B109758), THF, other aprotic solvents | Room Temperature | Mild conditions; suitable for acid-sensitive substrates. commonorganicchemistry.comorganic-chemistry.orgwikipedia.org |

Amidation of 6-Aminobenzothiazole

The amino group at the 6-position of the benzothiazole core serves as a nucleophile for the formation of amide bonds. This can be achieved by reacting 6-aminobenzothiazole with carboxylic acids or their activated derivatives.

A straightforward method involves the reaction of the amine with an acyl chloride . This reaction is typically performed in the presence of a base, such as sodium bicarbonate (NaHCO₃), to neutralize the HCl byproduct. For instance, various benzothiazole amide derivatives have been synthesized by reacting 2-aminobenzothiazole (B30445) with different cinnamic acid chlorides in dichloromethane (CH₂Cl₂) at temperatures ranging from 0–5 °C to room temperature. rsc.org

Alternatively, direct amidation with a carboxylic acid can be accomplished using peptide coupling reagents. These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine. A vast array of coupling reagents is available, broadly categorized into carbodiimides (e.g., DCC, EDC) and phosphonium or aminium salts (e.g., HBTU, HATU, PyBOP). peptide.comsigmaaldrich.combachem.comluxembourg-bio.com The reactions are generally carried out in aprotic solvents like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA). sigmaaldrich.com For example, carbodiimide (B86325) activation is a known method for conjugating the amino group of 2-cyano-6-aminobenzothiazole with amino acids to form peptide bonds.

Acetylation of the amino group is a specific form of amidation that can be readily achieved using acetic anhydride (B1165640) . Studies have shown that 2-alkylthio-6-aminobenzothiazoles can be acetylated by treatment with acetic anhydride, which can also serve as the solvent, at room temperature or with heating. chempap.org Similarly, 2-aminobenzothiazole-6-sulfonamide can be acetylated using acetic anhydride in acetic acid under reflux conditions. nih.gov

Table 2: General Conditions for Amidation of Aminobenzothiazoles

| Activating Agent/Method | Amine Substrate | Acylating Partner | Reagents & Conditions |

| Acyl Chloride | 2-Aminobenzothiazole | Cinnamic acid chlorides | NaHCO₃, CH₂Cl₂, 0 °C to RT, 3 h. rsc.org |

| Acetic Anhydride | 2-Alkylthio-6-aminobenzothiazole | Acetic anhydride | Acetic anhydride (reagent and solvent), RT to reflux. chempap.org |

| Peptide Coupling | 6-Aminobenzothiazole | Carboxylic Acid | Coupling reagent (e.g., HBTU, HATU), Base (e.g., DIEA), DMF. sigmaaldrich.com |

Regioselective Functionalization at the Benzothiazole Core

Achieving regioselective functionalization of the benzothiazole core is crucial for the synthesis of specifically substituted derivatives, including those related to this compound. The electronic nature of the fused ring system, with its electron-deficient thiazole (B1198619) part and electron-richer benzene (B151609) part, dictates the sites of electrophilic and nucleophilic attack. Various strategies have been developed to control the position of functionalization on the benzene ring.

Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. rasayanjournal.co.inorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). thieme-connect.com While the benzothiazole ring itself is not highly activated, the reaction can be used to formylate derivatives. For example, the Vilsmeier-Haack reagent has been utilized in the synthesis of pyrazole-4-carbaldehydes from benzothiazol-2-yl hydrazone precursors. rasayanjournal.co.in In this multi-step synthesis, the hydrazone derived from 2-hydrazinobenzothiazole (B1674376) is treated with the Vilsmeier reagent (POCl₃/DMF) at room temperature, which after workup with crushed ice yields the formylated pyrazole (B372694) attached to the benzothiazole ring. rasayanjournal.co.in

Palladium-Catalyzed C-H Arylation

Palladium-catalyzed direct C-H arylation has emerged as a potent tool for forming carbon-carbon bonds. The regioselectivity of this reaction on the benzothiazole ring is highly dependent on the directing group and reaction conditions. Research has demonstrated that direct arylation of benzothiazole derivatives can be directed to the C7 position. Using a phosphine-free PdCl₂ catalyst with PivOK as the base in NMP at 150 °C, various benzothiazoles were successfully arylated at the C7 position. acs.org This unique regioselectivity is proposed to occur via a (thio)phenoxy chelation-assisted C-H bond cleavage. acs.org Other palladium-catalyzed C-H arylations of benzothiazoles have also been reported, often targeting the more electronically activated C2 position. researchgate.netacs.org

Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a robust strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org The method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (e.g., n-BuLi, LDA), facilitating deprotonation at the adjacent ortho position. The resulting aryl-lithium species can then be trapped with various electrophiles. For benzothiazole derivatives, substituents can act as DMGs to direct metalation to specific positions on the benzene ring. For instance, electrophilic substitution, including nitration and halogenation, on benzothiazole generally favors the 5-position, while directed ortho-metalation using a strong base like LDA at low temperatures can enable functionalization at the C4-position. This provides a complementary method to access regioisomers not easily obtained through classical electrophilic substitution.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl chloride or anhydride and a Lewis acid catalyst. The regioselectivity is governed by the electronic and steric properties of the existing substituents on the ring. While the benzothiazole ring itself is deactivated towards Friedel-Crafts reactions, appropriately substituted derivatives can undergo this transformation. For example, it has been noted that 5-bromobenzo[d]thiazol-2(3H)-one can undergo Friedel-Crafts acylation at the 6-position, providing a direct route to functionalize this specific carbon atom.

Table 3: Research Findings on Regioselective Functionalization of the Benzothiazole Core

| Reaction Type | Substrate Example | Reagents & Conditions | Position Functionalized | Product Type |

| Vilsmeier-Haack | Substituted Benzothiazol-2-yl hydrazone | POCl₃, DMF, Room Temperature. rasayanjournal.co.in | Pyrazole ring (attached at C2) | 1-(Benzothiazol-2-yl)-pyrazole-4-carbaldehyde |

| Pd-Catalyzed C-H Arylation | Benzothiazole derivatives | PdCl₂, PivOK, NMP, 150 °C. acs.org | C7 | 7-Arylbenzothiazoles |

| Directed Ortho-Metalation | Benzothiazole | LDA, -78 °C, then electrophile. | C4 | 4-Substituted benzothiazoles |

| Friedel-Crafts Acylation | 5-Bromobenzo[d]thiazol-2(3H)-one | Acylating agent, Lewis acid. | C6 | 6-Acyl-5-bromobenzo[d]thiazol-2(3H)-one |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Benzothiazolecarboxaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentamerigoscientific.commnstate.edu

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms (protons) in a molecule. In the ¹H NMR spectrum of 6-Benzothiazolecarboxaldehyde, the aldehyde proton characteristically appears as a singlet in the downfield region, typically between δ 9.8 and 10.2 ppm. The aromatic protons on the benzothiazole (B30560) ring system exhibit splitting patterns that are consistent with their substitution positions. These distinct chemical shifts and coupling patterns allow for the precise assignment of each proton in the molecule.

Interactive Data Table: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde-H | 9.8 - 10.2 | Singlet |

| Aromatic-H | Varies | Multiplet |

Note: The specific chemical shifts and coupling constants for the aromatic protons can vary depending on the solvent and the presence of substituents on the benzothiazole ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysisamerigoscientific.com

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the aldehyde group is a key diagnostic signal, resonating at a characteristic downfield chemical shift of approximately 190–195 ppm. The carbon atoms of the benzothiazole ring also give rise to a series of signals in the aromatic region of the spectrum, with their precise chemical shifts being sensitive to the electronic environment.

Interactive Data Table: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aldehyde C=O | ~190 - 195 |

| Aromatic-C | Varies |

Note: The exact chemical shifts of the aromatic carbons are dependent on the substitution pattern and the solvent used for analysis.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. mnstate.edu For this compound derivatives, COSY spectra would show correlations between adjacent aromatic protons, helping to trace the connectivity around the benzene (B151609) and thiazole (B1198619) rings.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbon atoms to which they are directly attached (¹H-¹³C). github.io This allows for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. libretexts.org HMBC is crucial for piecing together the entire molecular structure by connecting different spin systems. For instance, it can show a correlation from the aldehyde proton to the carbon atom at position 6 of the benzothiazole ring, confirming the position of the aldehyde group. The structure elucidation of complex derivatives often relies heavily on the analysis of HMBC data. nih.gov

Vibrational Spectroscopy Studies

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. wiley.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identificationresearchgate.netamericanpharmaceuticalreview.com

FT-IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups. utdallas.edu In the FT-IR spectrum of this compound, the most prominent and diagnostic absorption bands are associated with the aldehyde group. A strong C=O stretching vibration is typically observed in the region of 1680–1700 cm⁻¹. Additionally, the characteristic C-H stretching vibration of the aldehyde group appears around 2800 cm⁻¹. The spectrum will also display absorptions corresponding to the aromatic C-H and C=C stretching vibrations of the benzothiazole ring system. libretexts.org

Interactive Data Table: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | ~1680 - 1700 | Strong |

| Aldehyde | C-H Stretch | ~2800 | Medium |

| Aromatic Ring | C-H Stretch | ~3100 - 3000 | Medium-Weak |

| Aromatic Ring | C=C Stretch | ~1600 - 1450 | Medium-Weak |

Raman Spectroscopy for Molecular Fingerprintingfaccts.de

Raman spectroscopy is a complementary vibrational technique that provides a unique "fingerprint" of a molecule. osu.edu While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. wiley.com For this compound, the Raman spectrum would show strong bands for the aromatic ring vibrations, particularly the symmetric ring breathing modes. The C=S stretching vibration of the thiazole ring, which can sometimes be weak or difficult to identify in the IR spectrum, may be more prominent in the Raman spectrum. The unique pattern of Raman bands serves as a valuable tool for identifying the compound and for studying subtle structural changes in its derivatives. americanpharmaceuticalreview.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. shu.ac.ukmsu.edu When organic molecules are exposed to UV or visible light, the energy can promote electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For this compound, the presence of the benzothiazole ring system and the carbonyl group gives rise to characteristic absorption bands in the UV-Vis spectrum.

The absorption of UV or visible radiation corresponds to the excitation of outer electrons. shu.ac.uk The electronic transitions observed are typically π → π* and n → π* transitions. elte.hu The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally more intense. shu.ac.uk The n → π* transitions, resulting from the excitation of a non-bonding electron (from the sulfur or nitrogen atom in the thiazole ring, or the oxygen of the carbonyl group) to a π* antibonding orbital, are typically of lower intensity. shu.ac.uk

The position and intensity of these absorption bands can be influenced by the solvent environment, a phenomenon known as solvatochromism. ijcce.ac.ir The specific wavelengths of maximum absorbance (λmax) provide valuable information about the electronic structure of the molecule. For benzothiazole derivatives, absorption bands can be observed in the UV-visible region, often influenced by the substituents on the aromatic rings. researchgate.net

Table 1: Typical Electronic Transitions in Aromatic Aldehydes

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| π → π | 200 - 400 | 1,000 - 10,000 |

| n → π | 300 - 400 | 10 - 100 |

Note: The exact λmax and ε values for this compound would require experimental measurement.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. msu.edu In the mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). msu.edu

For this compound, with a molecular weight of 163.20 g/mol , the mass spectrum would be expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) that confirms this mass. The fragmentation pattern provides a fingerprint of the molecule, with characteristic losses of small neutral molecules or radicals. msu.edu For aromatic aldehydes, common fragmentation pathways include the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org The stable benzothiazole ring system would likely be a prominent fragment in the spectrum.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. bioanalysis-zone.comlibretexts.org This precision allows for the determination of the elemental composition of a molecule from its exact mass. measurlabs.com While nominal mass spectrometry might not distinguish between two molecules with the same integer mass, HRMS can differentiate between them based on their precise mass, which is unique to their elemental formula. bioanalysis-zone.comlibretexts.org For this compound (C₈H₅NOS), HRMS would confirm its elemental composition by providing a highly accurate mass measurement that matches the theoretical exact mass calculated from the masses of its constituent isotopes. mdpi.com

Tandem Mass Spectrometry, also known as MS/MS, is a technique that involves multiple stages of mass analysis to further elucidate the structure of a compound. wikipedia.orgmsaltd.co.uk In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are then analyzed in a second mass analyzer. wikipedia.orgnationalmaglab.org This process provides detailed information about the fragmentation pathways and the connectivity of the atoms within the molecule. nationalmaglab.org By analyzing the fragments of fragments (MSⁿ), a comprehensive picture of the molecule's structure can be built. nationalmaglab.org This is particularly useful for distinguishing between isomers and for identifying unknown compounds in complex mixtures. labmanager.comnih.gov

For certain compounds, especially those with low volatility or poor ionization efficiency, derivatization can be employed to improve their analysis by mass spectrometry. nih.gov Aldehydes, including this compound, can be derivatized to enhance their chromatographic separation and mass spectrometric detection. nih.gov

A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable hydrazone. lcms.czresearchgate.net This derivative is more amenable to analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). Other derivatizing agents for aldehydes include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) and various hydrazine-based reagents designed to improve ionization efficiency in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govacs.org The choice of derivatization reagent depends on the specific analytical requirements, such as the desired ionization mode and the need for enhanced sensitivity. researchgate.net

Table 2: Common Derivatization Reagents for Aldehydes in MS Analysis

| Derivatizing Agent | Abbreviation | Ionization Technique Enhancement |

| 2,4-Dinitrophenylhydrazine | DNPH | APCI, APPI |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | GC-MS (Electron Capture) |

| Dansylhydrazine | DnsHz | ESI, Fluorescence Detection |

| Girard's Reagents (T and P) | - | ESI (introduces a charged group) |

Advanced X-ray Diffraction Studies for Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles within the crystal lattice. wikipedia.org

Mechanistic Investigations and Reaction Pathway Elucidation Involving 6 Benzothiazolecarboxaldehyde

Detailed Reaction Mechanisms of Aldehyde Transformations

The aldehyde group of 6-benzothiazolecarboxaldehyde undergoes a variety of transformations characteristic of aromatic aldehydes. These reactions are often initiated by either nucleophilic attack at the carbonyl carbon or by processes involving the carbonyl oxygen.

Common transformations include:

Oxidation: The aldehyde can be oxidized to the corresponding benzothiazole-6-carboxylic acid. This typically proceeds via the formation of a hydrate (B1144303) intermediate in the presence of an oxidizing agent like potassium permanganate (B83412) or chromium trioxide.

Reduction: Reduction of the formyl group yields benzothiazole-6-methanol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride, which proceed via nucleophilic hydride attack on the carbonyl carbon.

Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack, forming a tetrahedral intermediate. For instance, reaction with amines can lead to the formation of imines (Schiff bases). nih.gov The mechanism involves the initial addition of the amine to the carbonyl carbon, followed by dehydration.

Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an α-hydrogen, such as this compound, can undergo a disproportionation reaction. One molecule of the aldehyde is oxidized to a carboxylic acid, while another is reduced to an alcohol. The mechanism is debated, with evidence supporting both ionic and radical pathways depending on the specific reaction conditions and substrate. researchgate.net

Photochemical Transformations: Aromatic aldehydes can act as photoinitiators. beilstein-journals.org Upon irradiation, they can be excited to a triplet state, which can then abstract a hydrogen atom from a solvent or another molecule, initiating a radical chain reaction. beilstein-journals.org For example, the photolysis of benzaldehyde (B42025) can lead to the formation of a benzoyl radical. beilstein-journals.org

A summary of common aldehyde transformations is presented in the table below.

| Reaction Type | Reagents | Product |

| Oxidation | KMnO₄ or CrO₃ | Benzothiazole-6-carboxylic acid |

| Reduction | NaBH₄ or LiAlH₄ | Benzothiazole-6-methanol |

| Imine Formation | R-NH₂ | N-substituted imine |

Mechanistic Pathways of Benzothiazole (B30560) Ring Formation and Modification

The synthesis of the benzothiazole ring system itself, with the eventual incorporation of the 6-carboxaldehyde group, involves several key mechanistic steps. A common route is the condensation of 2-aminothiophenol (B119425) with a suitable aldehyde or carboxylic acid derivative.

One established method involves the reaction of 2-aminothiophenol with various aldehydes. mdpi.com The mechanism proceeds through the formation of an imine intermediate via cyclocondensation, which then cyclizes. mdpi.com Subsequent oxidation can introduce the desired functional group. mdpi.com For instance, molecular oxygen can assist in the synthesis of 2-substituted benzothiazoles, where an imine intermediate cyclizes and is subsequently oxidized. mdpi.com

Modifications to the benzothiazole ring often involve electrophilic or nucleophilic substitution reactions, although the reactivity is influenced by the electron-withdrawing nature of the aldehyde group.

Kinetic Studies of Reactions Involving this compound

Kinetic studies provide quantitative data on the rates of chemical reactions, offering insights into reaction mechanisms and the factors that influence them. mt.com For reactions involving this compound, kinetic analysis can help determine the rate-determining step, the order of the reaction with respect to each reactant, and the activation energy. lumenlearning.comsapub.org

In-situ spectroscopic techniques, such as UV-Vis spectroscopy, are often employed to monitor the change in concentration of reactants or products over time, allowing for the determination of reaction rate constants. sapub.org For example, in a kinetic study of a Fenton oxidation reaction, UV-Vis spectroscopy was used to monitor the concentration of a dye, and a pseudo-first-order kinetic model was used to estimate the apparent rate constant (k_app). sapub.org

Computational Mechanistic Elucidation of Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms at the molecular level. numberanalytics.commdpi.comnih.gov These methods allow for the calculation of the geometries and energies of reactants, products, intermediates, and transition states, providing a detailed picture of the reaction pathway. numberanalytics.comsumitomo-chem.co.jpnih.gov

For reactions involving this compound, computational studies can:

Predict Reaction Pathways: By calculating the energies of various possible intermediates and transition states, the most likely reaction mechanism can be identified. sumitomo-chem.co.jp

Characterize Transient Species: Short-lived intermediates and high-energy transition states that are difficult or impossible to observe experimentally can be modeled and characterized. mdpi.com

Rationalize Reactivity and Selectivity: Computational models can explain why a particular reaction is favored over others and predict how changes in the substrate or reaction conditions will affect the outcome. nih.gov

Complement Experimental Data: The integration of computational and experimental approaches provides a more comprehensive understanding of reaction mechanisms. numberanalytics.comnih.gov

DFT methods like B3LYP and M06-2X are commonly used to study reaction mechanisms. mdpi.comchemrxiv.org For instance, in a study of the Cannizzaro reaction, DFT calculations were used to investigate the molecular structures responsible for either an ionic or radical mechanism. researchgate.net Similarly, DFT studies have been used to investigate the mechanism of aldehyde deformylations by metal-dioxygen complexes, revealing distinct inner-sphere and outer-sphere pathways. nih.govmanchester.ac.uk

The table below summarizes key parameters obtained from computational studies.

| Computational Method | Information Obtained | Relevance to this compound |

| Density Functional Theory (DFT) | Geometries of intermediates and transition states, reaction energy profiles, activation energies. sumitomo-chem.co.jpnih.gov | Elucidation of aldehyde transformation mechanisms, pathways for benzothiazole ring formation/modification. |

| Time-Dependent DFT (TD-DFT) | Excited state properties, UV-Vis spectra. sumitomo-chem.co.jp | Understanding photochemical reactivity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in enzymatic or complex environments. chemrxiv.org | Investigating biological activities and enzyme inhibition mechanisms. |

Computational Chemistry and Theoretical Studies of 6 Benzothiazolecarboxaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. csrc.ac.cnabinit.org It is frequently employed to optimize molecular geometries and predict various chemical properties. researchgate.net For benzothiazole (B30560) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G** or 6-31+G(d,p), are standard for obtaining reliable structural and electronic information. nih.gov

Electronic Structure Analysis

Electronic structure analysis is crucial for understanding a molecule's reactivity and properties. numberanalytics.com For aromatic and heterocyclic compounds like 6-Benzothiazolecarboxaldehyde, the distribution of electron density is key to its chemical behavior. The benzothiazole ring itself is an electron-deficient system, which can influence the reactivity of its substituents. The formyl group (-CHO) at the 6-position is an electron-withdrawing group, which further impacts the electronic landscape of the molecule.

DFT calculations can provide detailed information on bond lengths, bond angles, and charge distributions. For a related compound, 5-bromo-benzothiazole-2-carbaldehyde, DFT calculations at the B3LYP/6-311++G(d,p) level showed that the aldehyde group has partial double-bond character and the thiazole (B1198619) ring maintains aromaticity. Similar calculations for this compound would reveal how the position of the formyl group affects these properties. The analysis of charge density differences can elucidate charge redistribution upon substitution, which is a key aspect of electronic structure analysis. pku.edu.cn

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. semanticscholar.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. semanticscholar.org

For benzothiazole derivatives, the location of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack. In a study of 5-bromo-benzothiazole-2-carbaldehyde, the HOMO was localized on the bromine atom and the thiazole ring, while the LUMO was predominantly on the aldehyde group. This separation facilitates intramolecular charge transfer. For this compound, the HOMO is expected to be located on the electron-rich benzothiazole ring system, while the LUMO would likely be centered on the electron-withdrawing aldehyde group. The precise energies and distributions can be calculated using DFT methods. researchgate.net

Table 1: Calculated Electronic Properties of a Related Benzothiazole Derivative This table presents theoretical data for a similar compound, 5-bromo-benzothiazole-2-carbaldehyde, to illustrate the type of information obtained from DFT calculations.

| Property | Value | Method |

|---|---|---|

| HOMO Energy | -6.54 eV | CAM-B3LYP/def2-TZVP |

| LUMO Energy | -2.33 eV | CAM-B3LYP/def2-TZVP |

| HOMO-LUMO Gap | 4.21 eV | CAM-B3LYP/def2-TZVP |

| Dipole Moment | 4.12 D | B3LYP/6-311++G(d,p) |

Data sourced from reference

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.govebsco.com These simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, by numerically solving Newton's equations of motion for a system of interacting particles. nih.govbnl.gov

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.comnobelprize.org For a molecule like this compound, rotation around the single bond connecting the aldehyde group to the benzothiazole ring is a key conformational freedom. While the benzothiazole ring system is largely planar, the orientation of the formyl group can vary.

Computational methods can be used to determine the preferred conformations and the energy barriers between them. nobelprize.org For similar aromatic aldehydes, it is known that intramolecular interactions can stabilize certain conformations. In the case of this compound, there may be weak interactions between the aldehyde oxygen and hydrogens on the benzene (B151609) part of the ring system that influence its preferred orientation. Detailed conformational analysis, often supported by quantum chemical calculations, can identify the most stable conformer(s) and their populations at a given temperature. ethz.chmdpi.com

Solvent Interaction Studies

The interaction between a solute and solvent molecules is fundamental to understanding its behavior in solution, affecting solubility, reactivity, and crystallization. whiterose.ac.uknih.govscielo.br MD simulations are a powerful tool to study these interactions at a molecular level. nih.gov By simulating this compound in a box of explicit solvent molecules (e.g., water, ethanol, or DMSO), one can observe the formation of solvation shells and specific interactions like hydrogen bonding. rsc.org

The aldehyde group of this compound, with its oxygen atom, can act as a hydrogen bond acceptor. The nitrogen and sulfur atoms in the thiazole ring can also participate in solute-solvent interactions. scielo.org.mx Computational studies can map the solvation sites and calculate the interaction energies. whiterose.ac.uk For example, grid-based modeling approaches can identify high-energy solvation sites, providing insights into solubility and how the solvent might mediate interactions between solute molecules. whiterose.ac.uk These studies are crucial for predicting how the compound will behave in different chemical environments. nih.govscielo.br

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. d-nb.info For derivatives of this compound, QSAR models can be developed to predict their activity for a specific biological target, guiding the design of new, more potent compounds. ui.ac.idnih.gov

The process involves several steps:

Data Set Collection : A series of benzothiazole derivatives with experimentally measured biological activities is compiled. d-nb.info

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov These can include electronic (e.g., charges, HOMO/LUMO energies), steric, and lipophilic (e.g., LogP) parameters, often obtained from optimized geometries via methods like DFT. nih.govjocpr.com

Model Development : Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the observed activity. d-nb.infonih.gov

Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. d-nb.info

For instance, a 3D-QSAR study on 6-hydroxybenzothiazole-2-carboxamide derivatives as MAO-B inhibitors successfully developed a predictive model. nih.gov Similarly, QSAR models have been built for other benzothiazole and benzimidazole (B57391) derivatives to predict activities such as antimalarial efficacy. ui.ac.idjocpr.com Such models for derivatives of this compound could accelerate the discovery of new therapeutic agents by prioritizing the synthesis of compounds with the highest predicted activity. neliti.com

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Governs electrostatic and orbital-controlled interactions with biological targets. |

| Steric | Molecular volume, Surface area, Molar refractivity | Relates to the size and shape of the molecule and its fit within a receptor site. |

| Lipophilic | LogP (Partition coefficient) | Describes the molecule's ability to cross cell membranes. |

| Topological | Connectivity indices | Encodes information about the branching and connectivity of the molecular skeleton. |

Computational Prediction of Spectroscopic Properties

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for predicting and interpreting the spectroscopic properties of organic molecules. sigmaaldrich.comijaemr.com These theoretical calculations provide a deep understanding of molecular structure, vibrational modes, and electronic transitions, offering a powerful complement to experimental data. sigmaaldrich.com For this compound, computational models can predict its Nuclear Magnetic Resonance (NMR), vibrational (Infrared and Raman), and electronic (UV-Vis) spectra, providing valuable insights before or alongside experimental synthesis and characterization.

The standard approach involves first optimizing the molecular geometry of the compound to find its most stable conformation (a minimum on the potential energy surface). pmf.unsa.bagrowingscience.com Following this, various theoretical methods are applied to calculate the specific spectroscopic data. The B3LYP functional combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) is a commonly employed level of theory for such predictions, known for providing a good balance between accuracy and computational cost. growingscience.comnih.govmdpi.com

Predicted NMR Spectra

The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov This method, combined with DFT, calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) relative to a standard reference like Tetramethylsilane (TMS). Such calculations are crucial for assigning signals in experimental spectra and confirming the molecular structure. mdpi.com

Based on calculations performed on analogous structures and known chemical shift ranges, the predicted NMR data for this compound can be summarized. nih.govauremn.org The aldehyde proton is expected to be significantly deshielded, appearing at a high chemical shift, while the aromatic protons on the benzothiazole ring will exhibit shifts characteristic of their specific electronic environments. The carbonyl carbon of the aldehyde group is also a key marker in the ¹³C NMR spectrum, predicted to resonate far downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges from DFT calculations for similar functional groups and compounds.

| Nucleus Type | Predicted Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Aldehyde H | 9.5 - 10.5 | Highly deshielded due to the electronegativity of the oxygen atom and magnetic anisotropy of the carbonyl group. |

| Aromatic H | 7.5 - 9.0 | The specific shifts depend on the position relative to the nitrogen, sulfur, and aldehyde groups. |

| Carbonyl C | 190 - 195 | Characteristic downfield shift for an aldehyde carbonyl carbon. |

| Aromatic C | 120 - 155 | The fused ring carbons and the carbon attached to the aldehyde will have distinct chemical shifts. |

Predicted Vibrational Spectra (IR and Raman)

Theoretical vibrational analysis is performed on the optimized geometry of the molecule. The calculation of harmonic vibrational frequencies confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides the basis for predicting the IR and Raman spectra. growingscience.comfaccts.de Vibrational spectroscopy is governed by different selection rules: IR spectroscopy measures vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. cecam.org

The calculated frequencies often require scaling by an empirical factor (e.g., ~0.96) to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. researchgate.net Key predicted vibrational modes for this compound would include the C=O stretching of the aldehyde, the aldehyde C-H stretch, and various stretching and bending modes of the aromatic benzothiazole core. ijaemr.com

Table 2: Predicted Key Vibrational Frequencies for this compound Frequencies are typical ranges from DFT/B3LYP calculations for related compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Vibrations of the hydrogens attached to the benzothiazole ring. |

| Aldehyde C-H Stretch | 2850 - 2750 | Medium | A characteristic, often split, peak for the aldehyde C-H bond. |

| Carbonyl (C=O) Stretch | 1710 - 1680 | Strong | A very strong and sharp absorption band, highly characteristic of the aldehyde group. |

| Aromatic C=C/C=N Stretch | 1600 - 1450 | Medium to Strong | Multiple bands corresponding to the stretching vibrations within the fused ring system. |

| C-S Stretch | 750 - 650 | Weak to Medium | Vibration associated with the thiazole ring's carbon-sulfur bond. |

Predicted Electronic Absorption Spectrum (UV-Vis)

The electronic absorption properties, such as the maximum absorption wavelengths (λmax), are predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comcaltech.edu This method calculates the energies of electronic transitions from the ground state to various excited states. joaquinbarroso.com The results provide information on the excitation energy, oscillator strength (which relates to the intensity of the absorption), and the molecular orbitals involved in the transition (e.g., HOMO to LUMO). researchgate.net

For an aromatic system like this compound, the UV-Vis spectrum is expected to be dominated by π→π* and n→π* transitions associated with the conjugated benzothiazole ring system and the carbonyl group. The specific λmax values are influenced by the extent of conjugation and the presence of heteroatoms.

Table 3: Representative Predicted Electronic Transitions for this compound Data is illustrative, based on TD-DFT calculations of similar aromatic aldehydes and heterocyclic systems.

| Predicted λmax Range (nm) | Transition Type | Involved Orbitals | Notes |

|---|---|---|---|

| 300 - 350 | π→π | HOMO → LUMO | Strong intensity transition associated with the conjugated π-system of the entire molecule. |

| >350 | n→π | n(C=O) → LUMO | Weaker intensity transition involving the non-bonding electrons of the carbonyl oxygen. |

Medicinal Chemistry and Pharmaceutical Research Applications of 6 Benzothiazolecarboxaldehyde Derivatives

Anticancer Research and Cytotoxic Activitynih.govresearchgate.netresearchgate.netsemanticscholar.org

Benzothiazole (B30560) derivatives have been extensively investigated for their anticancer properties, demonstrating efficacy against various cancer cell lines through multiple mechanisms of action. nih.govnih.gov The structural versatility of the benzothiazole scaffold allows for the synthesis of compounds that can induce cancer cell death, inhibit proliferation, and modulate key cellular pathways involved in tumorigenesis. semanticscholar.orgnih.gov

A significant focus of research on benzothiazole derivatives has been their ability to inhibit the proliferation of cancer cells. Numerous studies have demonstrated the potent cytotoxic effects of these compounds against a wide array of human cancer cell lines.

For instance, a series of novel benzothiazole derivatives were tested for their cytotoxic activity against the human breast cancer MCF-7 cell line. nih.gov Several of these derivatives showed a good cytotoxic effect, with compounds designated as 4 , 5c , 5d , and 6b being more potent than the reference drug cisplatin. nih.gov Their IC50 values were 8.64, 7.39, 7.56, and 5.15 µM, respectively, compared to 13.33 µM for cisplatin. nih.govresearchgate.net Another study highlighted compound B7 (6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine), which significantly inhibited the proliferation of A431 (human epidermoid carcinoma), A549, and H1299 (human non-small cell lung cancer) cells. nih.govfrontiersin.org

Other research has shown that pyrimidine-based carbonitrile benzothiazole derivatives exhibit potent activity against a panel of six cancer cell lines, including laryngeal, breast, cervical, pancreatic, colon, and lung carcinoma cells. nih.gov Similarly, naphthalimide derivatives of benzothiazole have demonstrated good antitumor activity against HT-29 (colon), A549 (lung), and MCF-7 (breast) cell lines, with IC50 values in the low micromolar range. nih.gov The antiproliferative effects of these derivatives underscore their potential as scaffolds for developing new anticancer agents. mdpi.comsemanticscholar.org

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference Drug | IC50 Value (µM) | Source |

|---|---|---|---|---|---|

| Compound 6b | MCF-7 (Breast) | 5.15 | Cisplatin | 13.33 | nih.govresearchgate.net |

| Compound 5c | MCF-7 (Breast) | 7.39 | Cisplatin | 13.33 | nih.govresearchgate.net |

| Compound 5d | MCF-7 (Breast) | 7.56 | Cisplatin | 13.33 | nih.govresearchgate.net |

| Compound 4 | MCF-7 (Breast) | 8.64 | Cisplatin | 13.33 | nih.govresearchgate.net |

| Naphthalimide Derivative 67 | HT-29 (Colon) | 3.47 ± 0.2 | - | - | nih.gov |

| Naphthalimide Derivative 67 | A549 (Lung) | 3.89 ± 0.3 | - | - | nih.gov |

| Naphthalimide Derivative 67 | MCF-7 (Breast) | 5.08 ± 0.3 | - | - | nih.gov |

Beyond inhibiting proliferation, benzothiazole derivatives have been shown to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. nih.gov These are critical mechanisms for eliminating malignant cells. turkjps.orgfrontiersin.org

One novel benzothiazole derivative, referred to as BTD , was found to induce apoptosis in colorectal cancer cells through the mitochondria-mediated intrinsic pathway. nih.gov This process involves the accumulation of reactive oxygen species (ROS), a reduction in the mitochondrial transmembrane potential, and the activation of a cascade of enzymes leading to cell death. nih.gov Studies on other benzothiazole compounds have also demonstrated their ability to induce apoptosis by altering the balance of key mitochondrial proteins like Bcl-2 and Bax. semanticscholar.org

In addition to apoptosis, cell cycle arrest is another key outcome of treatment with benzothiazole derivatives. For example, compound 20c , an isoxazole (B147169) derivative of a benzothiazole amine, was found to induce G2/M cell cycle arrest in Colo205 colon cancer cells. semanticscholar.org This arrest was associated with a significant increase in the levels of the tumor suppressor protein p53. semanticscholar.org Similarly, compound B7 was shown to have cell cycle-arresting effects in A431 and A549 cells. nih.govfrontiersin.org By halting the cell cycle, these compounds prevent cancer cells from dividing and propagating. turkjps.org

The anticancer potential of benzothiazole derivatives has also been validated in preclinical in vivo models. A study investigating the effects of a novel benzothiazole derivative (BTD ) in a colorectal cancer xenograft model using CT26 tumor-bearing mice demonstrated significant anti-tumor activity. nih.gov

Mice treated with BTD at doses of 10 mg/kg and 20 mg/kg showed a marked suppression of tumor growth compared to the vehicle-treated control group. nih.gov The study documented reductions in both tumor volume and weight. nih.gov Immunohistochemical analysis of the tumor tissues revealed an increase in cleaved caspase-3 (a marker of apoptosis) and a decrease in Ki-67 (a marker of proliferation), confirming the compound's mechanism of action in a living organism. nih.gov Importantly, the treatment was found to be relatively safe, with no significant changes observed in the body weight or in serological and hematological parameters of the treated mice. nih.gov

Antimicrobial Research (Antibacterial and Antifungal)researchgate.netnih.gov

The benzothiazole scaffold is a cornerstone in the development of agents with potent antimicrobial activity. mdpi.comresearchgate.net Derivatives have shown a broad spectrum of action against various pathogenic bacteria and fungi, making them promising candidates for new anti-infective therapies. rsc.orguop.edu.jo

Benzothiazole derivatives have demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. rsc.orgnih.gov

One study reported that a dichloropyrazole-based benzothiazole analogue exhibited better inhibitory activity against Gram-positive strains (MIC = 0.0156–0.25 µg/mL) and Gram-negative strains (MIC = 1–4 µg/mL) than the standard drug novobiocin. nih.gov Other research synthesized antipyrine-containing 6-substituted benzothiazole-based azo dyes; one derivative with a chloro group showed antibacterial activity comparable to streptomycin (B1217042) against Salmonella typhimurium and Klebsiella pneumoniae. nih.gov

Furthermore, a series of newly synthesized benzothiazole derivatives incorporating a sulfonamide moiety were evaluated for their antibacterial properties. nih.gov Compound 16c demonstrated superior activity against the Gram-positive bacterium Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.025 mM, outperforming the standard drugs ampicillin (B1664943) (MIC 0.179 mM) and sulfadiazine (B1682646) (MIC 1.998 mM). nih.govmdpi.com Benzothiazole-thiazole hybrids have also been identified as potent broad-spectrum agents, with compound 4b showing low MIC values (3.90–15.63 μg mL−1) against various bacterial strains. nih.gov The structure-activity relationship studies often indicate that the presence of electron-withdrawing groups, such as chloro or nitro groups, on the benzothiazole ring can enhance antibacterial activity. nih.govnih.gov

| Compound | Bacterial Strain | Type | MIC | Source |

|---|---|---|---|---|

| Compound 104 | Gram-Positive Strains | Gram-Positive | 0.0156–0.25 µg/mL | nih.gov |

| Compound 104 | Gram-Negative Strains | Gram-Negative | 1–4 µg/mL | nih.gov |

| Compound 4b | S. typhimurium, K. pneumonia | Gram-Negative | 25–50 μg/ml | nih.gov |

| Compound 16c | S. aureus | Gram-Positive | 0.025 mM | nih.gov |

| Compound 78a | S. aureus | Gram-Positive | 8 µmol L−1 | nih.gov |

| Compound 78a | S. pneumonia | Gram-Positive | 4 µmol L−1 | nih.gov |

| Compound 78b | E. coli | Gram-Negative | 5 µmol L−1 | nih.gov |

| Compound 4b | Various Strains | Broad-Spectrum | 3.90–15.63 μg mL−1 | nih.gov |

In addition to their antibacterial effects, benzothiazole derivatives are recognized for their significant antifungal properties. orientjchem.orgnih.gov The rise of fungal resistance to existing treatments has spurred the search for novel antifungal agents, with benzothiazoles emerging as a promising scaffold. nih.gov

Research has shown that certain C-6 methyl-substituted benzothiazole derivatives exhibit potent antifungal activity against Candida albicans, a common cause of skin and invasive fungal infections. scitechjournals.com One study found that compounds D-02 and D-08 showed potent inhibitory activity against C. albicans. scitechjournals.com Another study synthesized a series of derivatives and found that compounds with an electron-withdrawing nitro group at the 6th position of the benzothiazole nucleus showed moderate antifungal activity. humanjournals.com

A series of benzothiazole derivatives were designed to target N-myristoyltransferase (NMT), a novel target for antifungal drug development. One particular compound, 6m , showed good inhibitory activity against a wide range of fungal pathogens, including systemic fungi and dermatophytes. researchgate.net Its activity against Cryptococcus neoformans and Candida glabrata was reported to be higher than that of the commonly used antifungal drug fluconazole. researchgate.net Furthermore, compound 6m demonstrated in vivo antifungal efficacy in a Caenorhabditis elegans-Candida albicans infection model, marking it as a promising lead for further optimization. researchgate.net

Mechanisms of Antimicrobial Action

Derivatives of benzothiazole have been shown to exhibit potent antimicrobial activity through various mechanisms of action. These compounds can interfere with essential cellular processes in bacteria and fungi, leading to growth inhibition or cell death.

One of the primary mechanisms involves the disruption of membrane integrity . mdpi.com Certain benzothiazole derivatives can intercalate into the lipid bilayer of microbial cell membranes, altering their fluidity and permeability. This disruption leads to the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell lysis. rsc.org

Another key mechanism is the inhibition of crucial enzymes . For instance, some benzothiazole-based compounds have been identified as inhibitors of enzymes vital for bacterial survival, such as dihydroorotase, which is involved in pyrimidine (B1678525) biosynthesis. mdpi.com Additionally, docking studies have predicted that some derivatives may inhibit LD-carboxypeptidase, an enzyme involved in bacterial cell wall synthesis. nih.gov By targeting these enzymes, benzothiazole derivatives can effectively halt bacterial replication and growth. mdpi.comresearchgate.net Furthermore, some derivatives have been found to act as inhibitors of S. aureus tyrosyl-tRNA synthetase (TyrRS), an essential enzyme for bacterial protein synthesis. researchgate.net

The antimicrobial activity of these derivatives is often influenced by the nature and position of substituents on the benzothiazole ring system. nih.gov

Table 1: Investigated Mechanisms of Antimicrobial Action for Benzothiazole Derivatives

| Mechanism of Action | Target Organism(s) | Example Enzyme/Process | Reference |

|---|---|---|---|

| Disruption of membrane integrity | Bacteria, Fungi | Cell membrane leakage | mdpi.comrsc.org |

| Enzyme Inhibition | E. coli | Dihydroorotase | mdpi.com |

| Enzyme Inhibition | Bacteria | LD-carboxypeptidase | nih.gov |

Anti-inflammatory and Analgesic Properties

Chronic inflammation is a key factor in a multitude of diseases, including arthritis, cardiovascular diseases, and cancer. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation and pain, primarily by inhibiting cyclooxygenase (COX) enzymes. nih.govpreprints.org Benzothiazole derivatives have emerged as a promising class of anti-inflammatory and analgesic agents, with many exhibiting significant COX inhibitory activity. nih.govpreprints.orgrjpbr.com

Research has shown that certain benzothiazole derivatives can selectively inhibit COX-2 over COX-1. nih.gov This selectivity is a desirable trait, as COX-1 is involved in maintaining the integrity of the gastric mucosa, and its inhibition can lead to gastrointestinal side effects. preprints.org For example, some synthesized benzothiazole derivatives have demonstrated potent anti-inflammatory effects in carrageenan-induced rat paw edema models, a standard in vivo assay for evaluating anti-inflammatory activity. nih.gov

The analgesic properties of these compounds have been evaluated using models such as the hot plate test. rjpbr.com Several derivatives have shown significant analgesic effects, comparable to standard drugs like celecoxib (B62257) and diclofenac (B195802) sodium. nih.govpreprints.org Molecular docking studies have further elucidated the binding interactions of these compounds within the active sites of COX-1 and COX-2 enzymes, providing a rationale for their inhibitory activity. nih.govrjpbr.com

Table 2: Anti-inflammatory and Analgesic Activity of Selected Benzothiazole Derivatives

| Compound Type | Biological Activity | In Vivo/In Vitro Model | Key Findings | Reference |

|---|---|---|---|---|

| Benzothiazole-benzenesulphonamide-carboxamide derivatives | Anti-inflammatory | Carrageenan-induced rat paw edema | Significant inhibition of paw edema | nih.gov |

| Benzothiazole-benzenesulphonamide-carboxamide derivatives | Analgesic | Hot plate method | ED50 values comparable to celecoxib | nih.gov |

| Benzo[d]thiazol-2-amine derivatives | COX-1 and COX-2 inhibition | In vitro enzyme assay | Significant inhibitory action | rjpbr.com |

Antiviral Activity (e.g., Anti-HIV)

The quest for novel antiviral agents is a continuous effort in medicinal chemistry, and benzothiazole derivatives have shown potential against a range of viruses. mdpi.comnih.gov Their mechanisms of action often involve the inhibition of viral enzymes that are essential for replication.

In the context of anti-HIV activity , certain benzothiazole derivatives have been investigated as inhibitors of key viral proteins. For instance, some compounds have been shown to interfere with the Tat-mediated transactivation of the HIV-1 LTR promoter, a critical step in viral gene expression. nih.gov Hybrid molecules incorporating the benzothiazole scaffold have also demonstrated potent antiviral activity against wild-type HIV-1 strains. nih.gov

Beyond HIV, benzothiazole derivatives have been explored for their activity against other viruses. For example, some have been found to inhibit the RNA-dependent RNA polymerase (RdRp) of the Hepatitis C virus (HCV), a key enzyme in the viral replication cycle. nih.gov This inhibition occurs in a dose-dependent manner and follows a non-competitive model. nih.gov The broad-spectrum antiviral potential of benzothiazole derivatives makes them a valuable scaffold for further development. mdpi.combohrium.comresearchgate.net

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov This has spurred the search for new antitubercular agents with novel mechanisms of action. Benzothiazole derivatives have shown significant promise in this area. nih.govresearchgate.net

Several studies have reported the synthesis and evaluation of benzothiazole-based compounds with potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.govresearchgate.net For example, pyrimidine-tethered benzothiazole hybrids have demonstrated excellent activity, with some compounds showing minimum inhibitory concentrations (MICs) in the sub-micromolar range against sensitive strains and potent activity against MDR and XDR strains. nih.govresearchgate.net

Molecular docking studies have suggested that these compounds may exert their antitubercular effect by inhibiting essential mycobacterial enzymes. One such target is DprE1, an enzyme involved in the synthesis of the mycobacterial cell wall. nih.govresearchgate.net The ability of these compounds to target novel pathways is crucial for overcoming existing drug resistance mechanisms.

Table 3: Antitubercular Activity of Benzothiazole-Pyrimidine Hybrids

| Compound | M. tuberculosis Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5c | Sensitive (ATCC 25177) | 0.24 | nih.govresearchgate.net |

| 15 | Sensitive (ATCC 25177) | 0.98 | nih.govresearchgate.net |

| 5c | MDR (ATCC 35822) | 0.98 | nih.govresearchgate.net |

| 15 | MDR (ATCC 35822) | 1.95 | nih.govresearchgate.net |

| 5c | XDR (RCMB 2674) | 3.9 | nih.govresearchgate.net |

Antidiabetic and Antileishmanial Activities

Benzothiazole derivatives have also been investigated for their potential in treating metabolic and parasitic diseases. In the realm of antidiabetic research , a novel series of benzothiazole derivatives demonstrated significant hypoglycemic activity in a streptozotocin-induced diabetic rat model. koreascience.kr Some of these compounds were found to be effective in lowering blood glucose levels, with one derivative showing more prominent activity than the standard antidiabetic drug, glibenclamide. koreascience.kr

In the context of antileishmanial activity , various benzothiazole derivatives have been synthesized and screened for their in vitro efficacy against Leishmania species. researchgate.netnih.goviaea.org Several compounds exhibited potent antileishmanial activity, with IC50 values in the micromolar range. researchgate.netiaea.org The activity of these compounds is largely dependent on the nature and position of substituents on the phenyl ring attached to the benzothiazole core. researchgate.net For instance, the presence of a hydroxyl group on the phenyl ring was found to be crucial for activity. researchgate.net Furthermore, the addition of a benzothiazole group to an amino-acridinone scaffold was shown to enhance antileishmanial properties, particularly against the amastigote stage of the parasite. nih.gov

Antioxidant and Anticonvulsant Properties

The benzothiazole scaffold has also been explored for its potential in neurological and oxidative stress-related disorders. A series of benzothiazol-2-yl-hydrazone derivatives were synthesized and evaluated for their antioxidant activity using the DPPH radical scavenging method. niscair.res.in Several of these compounds, particularly those bearing methoxy (B1213986) groups, exhibited promising antioxidant activity, even surpassing that of the standard antioxidant, ascorbic acid. niscair.res.in This suggests their potential utility in combating oxidative stress, which is implicated in numerous diseases.

In the area of anticonvulsant research , benzothiazole derivatives have been designed and synthesized as potential treatments for epilepsy. researchgate.netmdpi.commdpi.com These compounds have been evaluated in various animal seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.commdpi.com Several derivatives have demonstrated significant anticonvulsant protection with low neurotoxicity. mdpi.commdpi.com The structure-activity relationship studies revealed that the nature and position of substituents on the benzothiazole ring play a crucial role in their anticonvulsant efficacy. mdpi.com

Table 4: Anticonvulsant Activity of Selected Benzothiazole Derivatives

| Compound Series | Seizure Model | Key Findings | Reference |

|---|---|---|---|

| 2-((1H-1,2,4-triazol-3-yl) thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide | MES, scPTZ | ED50 values in the range of 50-76 mg/kg | mdpi.com |

Structure-Activity Relationship (SAR) Studies in Pharmaceutical Design

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the rational design and optimization of drug candidates. chula.ac.th For benzothiazole derivatives, extensive SAR studies have been conducted to understand how structural modifications influence their diverse biological activities. benthamscience.com